2-Ethoxy-1-fluoro-3-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-1-fluoro-3-iodobenzene is an organic compound with the molecular formula C8H8FIO. It is a derivative of benzene, where the benzene ring is substituted with ethoxy, fluoro, and iodo groups. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-fluoro-3-iodobenzene typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution of a benzene derivative. The process may involve:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.
Conversion to Alkane: The acyl group is then converted to an alkane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced catalysts and controlled reaction conditions ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-1-fluoro-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form different products or reduction to remove specific functional groups.
Coupling Reactions: It can participate in metal-catalyzed coupling reactions such as the Sonogashira and Heck reactions.
Common Reagents and Conditions
Grignard Reagents: Used for forming carbon-carbon bonds.
Chlorine: For forming iodobenzene dichloride.
Catalysts: Palladium or copper catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce complex organic molecules with extended carbon chains or rings.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-1-fluoro-3-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Ethoxy-1-fluoro-3-iodobenzene involves its reactivity with various molecular targets. The electrophilic aromatic substitution reactions are a key aspect, where the compound forms intermediates that can further react to form stable products. The molecular pathways involved include the formation of benzenonium intermediates and subsequent proton removal to restore aromaticity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodobenzene: A simpler aryl iodide with similar reactivity but lacking the ethoxy and fluoro groups.
2-Ethoxy-1-fluoro-4-iodobenzene: A positional isomer with the iodo group at a different position on the benzene ring.
Uniqueness
2-Ethoxy-1-fluoro-3-iodobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing (fluoro) and electron-donating (ethoxy) groups makes it a versatile compound in organic synthesis.
Eigenschaften
Molekularformel |
C8H8FIO |
---|---|
Molekulargewicht |
266.05 g/mol |
IUPAC-Name |
2-ethoxy-1-fluoro-3-iodobenzene |
InChI |
InChI=1S/C8H8FIO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 |
InChI-Schlüssel |
GKWKNAWZIWVKEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC=C1I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.